molecular formula C8H6ClFO2 B1334160 (4-Fluorophenoxy)acetyl chloride CAS No. 405-78-7

(4-Fluorophenoxy)acetyl chloride

Cat. No.: B1334160
CAS No.: 405-78-7
M. Wt: 188.58 g/mol
InChI Key: VNOMNADZORCTGC-UHFFFAOYSA-N
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Description

(4-Fluorophenoxy)acetyl chloride is an organic compound with the molecular formula C8H6ClFO2. It is a colorless to light yellow liquid with a pungent odor. This compound is used in various chemical reactions and has significant applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluorophenoxy)acetyl chloride typically involves the reaction of 4-fluorophenol with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Another common method involves the use of thionyl chloride in benzene, where 4-fluorophenoxyacetic acid is refluxed for three hours .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The choice of reagents and conditions may vary to optimize yield and purity, but the fundamental principles remain consistent with laboratory-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: (4-Fluorophenoxy)acetyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 4-fluorophenoxyacetic acid and hydrochloric acid.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols.

    Catalysts: Lewis acids like aluminum chloride.

    Solvents: Benzene, dichloromethane, and other non-polar solvents.

Major Products:

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Thioesters: Formed from reactions with thiols.

Scientific Research Applications

(4-Fluorophenoxy)acetyl chloride is used in various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: It is employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is used in the development of anti-inflammatory and analgesic drugs.

    Industry: It is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • (4-Chlorophenoxy)acetyl chloride
  • (4-Bromophenoxy)acetyl chloride
  • (4-Methylphenoxy)acetyl chloride

Comparison: (4-Fluorophenoxy)acetyl chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and methyl analogs. The fluorine atom increases the compound’s reactivity and influences its interactions with biological targets, making it valuable in specific applications where these properties are advantageous.

Properties

IUPAC Name

2-(4-fluorophenoxy)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c9-8(11)5-12-7-3-1-6(10)2-4-7/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNOMNADZORCTGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374635
Record name (4-Fluorophenoxy)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405-78-7
Record name (4-Fluorophenoxy)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 405-78-7
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Synthesis routes and methods I

Procedure details

Oxalyl chloride (60 mL, 686 mmol) and dimethylformamide (DMF) (8 drops, cat.) were added to a stirred suspension of 2-(4-fluorophenoxy)ethanoic acid (97.3 g, 572 mmol) in dichloromethane (500 mL). After 22 hours, the mixture was concentrated under vacuum to obtain 108 g of 2-(4-fluorophenoxy)ethanoic acid chloride, a compound of formula (Y), as a yellow oil in quantitative yield; 1H NMR (CDCl3) δ 4.90 (s, 2H), 6.84 (m, 2H), 6.99 (m, 2H) ppm.
Quantity
60 mL
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reactant
Reaction Step One
Quantity
97.3 g
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reactant
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0 (± 1) mol
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catalyst
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500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Into a 100 ml round bottom flask equipped with a magnetic stirrer, reflux condenser equipped with a connector to a 50% sodium hydroxide trap, 6.81 g (0.040 mole) para-fluorophenoxyacetic acid (the product of Example 2), 2.96 ml (0.044 mole) thionyl chloride, and about 40 ml toluene. The reaction mixture was stirred at reflux for two hours, allowed to cool to room temperature, and then concentrated to give 7.2 g of the product, a brwon liquid.
Quantity
6.81 g
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Quantity
2.96 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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